molecular formula C8H12N4O5 B1672306 Fazarabine CAS No. 65886-71-7

Fazarabine

Cat. No. B1672306
CAS RN: 65886-71-7
M. Wt: 244.2 g/mol
InChI Key: NMUSYJAQQFHJEW-ARQDHWQXSA-N
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Description

Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside. It combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine . It has demonstrated activity against a variety of human solid tumor xenografts including colon, lung, and breast cancers .


Synthesis Analysis

This compound was synthesized in the 1970s as a molecule with the arabinose of ara-C and the triazine ring of azacitidine . Like ara-C, this compound requires intracellular activation of the nucleotide triphosphate by deoxycytidine kinase before integrating into a DNA sequence .


Molecular Structure Analysis

The chemical formula of this compound is C8H12N4O5 . Its exact mass is 244.08 and its molecular weight is 244.205 .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H12N4O5 and a molecular weight of 244.2 .

Scientific Research Applications

Analog of Antitumor Nucleosides

Fazarabine is an analog of the antitumor nucleosides cytosine arabinoside and 5-azacytidine. It metabolizes to the nucleotide level, incorporates into DNA, and inhibits DNA synthesis and methylation. This property has demonstrated antitumor activity against various human tumor xenografts (Kuebler et al., 1991).

Activity Against Solid Tumors

This compound has shown activity against a range of human solid tumor xenografts, including colon, lung, and breast cancers. It has been studied in phase II trials for patients with refractory metastatic colon cancer (Ben-Baruch et al., 1993).

Use in Pediatric Oncology

In pediatric oncology, this compound was evaluated in a phase I trial for children with refractory malignancies. It showed reversible granulocytopenia and thrombocytopenia as dose-limiting toxicities (Heideman et al., 1989).

Mechanism of Action Studies

Studies on this compound's mechanism of action in mammalian lymphoblasts revealed that it inhibits the incorporation of labeled thymidine into DNA, affecting the synthesis and functional competence of DNA. This suggests its role in arresting DNA synthesis (Barchi et al., 1996).

Clinical Trials in Various Cancers

This compound has been the subject of various phase II trials for different types of cancer, including advanced colorectal carcinoma, high-grade gliomas, and advanced squamous cell carcinoma of the cervix. However, it exhibited limited activity in these cancers at the doses and schedules tested (Hubbard et al., 1992; Selby et al., 1994; Manetta et al., 1995).

Pharmacokinetic Evaluation

A clinical pharmacology study following a 72-hour infusion of this compound assessed its pharmacokinetics in patients with various malignancies. The study found a triphasic decline in plasma levels post-infusion, highlighting its rapid clearance and the linear relationship between dose and plasma levels (Ho et al., 1991).

Mechanism of Action

Target of Action

Fazarabine primarily targets DNA methyltransferase , an important enzyme involved in the epigenetic process that regulates gene expression in mammals . This enzyme plays a key role in silencing certain genes, such as tumor suppressor genes, in cancer .

Mode of Action

The mode of action of this compound is mediated through its incorporation into DNA and inhibition of DNA synthesis . It is a synthetic analogue of cytosine arabinoside and 5-azacytidine, incorporating structural features of both compounds .

Biochemical Pathways

This compound affects the DNA methylation pathway . Abnormal DNA methylation in a tumor cell is manifested in three aspects :

Result of Action

This compound has demonstrated a broad spectrum of antitumor activity in experimental models including P388 and L1210 cell lines . In clinical trials, the response rates were low and the drug development has been discontinued . The dose-limiting toxicity was reversible granulocytopenia and thrombocytopenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the spontaneous degradation of this compound in aqueous media suggests that the stability of the drug could be affected by the pH and temperature of the environment . Furthermore, the ability of this compound to cross the blood-brain barrier indicates that it can act in different physiological environments .

Safety and Hazards

When handling Fazarabine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUSYJAQQFHJEW-ARQDHWQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024360
Record name 5-Azacytosine arabinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 16 (mg/mL), Ethanol insoluble (mg/mL), Dimethylsulfoxide > 165 (mg/mL)
Record name FAZARABINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/281272%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS RN

65886-71-7
Record name Fazarabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65886-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fazarabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065886717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azacytosine arabinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAZARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V71D8JOKK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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